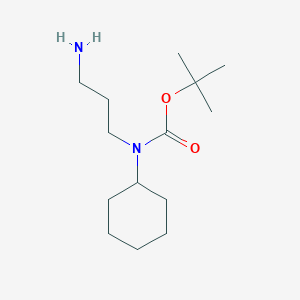
tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(3-aminopropyl)-N-cyclohexylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, an aminopropyl chain, and a cyclohexylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(3-aminopropyl)-N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in the formation of new carbamate derivatives with different functional groups .
Applications De Recherche Scientifique
tert-Butyl N-(3-aminopropyl)-N-cyclohexylcarbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a carbamate donor, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(3-aminopropyl)-N-methylcarbamate: Similar in structure but with a methyl group instead of a cyclohexyl group.
tert-Butyl (3-aminopropyl)carbamate: Lacks the cyclohexyl group, making it less bulky and potentially less sterically hindered.
tert-Butyl N-(3-hydroxypropyl)carbamate:
Uniqueness
tert-Butyl N-(3-aminopropyl)-N-cyclohexylcarbamate is unique due to the presence of both a cyclohexyl group and an aminopropyl chain, which confer distinct steric and electronic properties. These features make it particularly useful in applications requiring specific spatial and electronic characteristics, such as in the design of enzyme inhibitors or receptor modulators .
Propriétés
Numéro CAS |
838847-24-8 |
|---|---|
Formule moléculaire |
C14H28N2O2 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
tert-butyl N-(3-aminopropyl)-N-cyclohexylcarbamate |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16(11-7-10-15)12-8-5-4-6-9-12/h12H,4-11,15H2,1-3H3 |
Clé InChI |
YUIWCXFWWYDZRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCCN)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


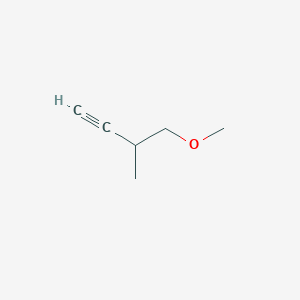

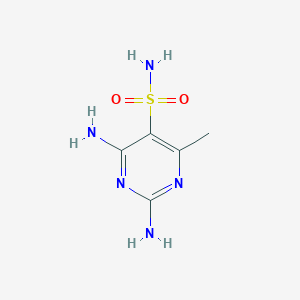

![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)

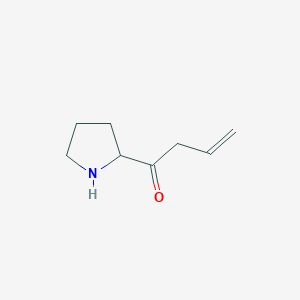
![6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)
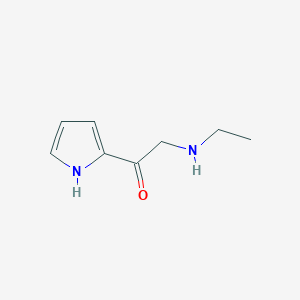
![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
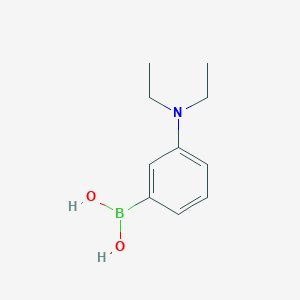
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)
